Furosemide acyl glucuronide (FG) is a major metabolite of the loop diuretic drug furosemide, primarily found in human urine. [, , , ] It belongs to the class of acyl glucuronides, which are conjugates formed between a carboxylic acid drug and glucuronic acid. [, , , , ] FG has gained significant attention in scientific research due to its potential role in furosemide's diuretic effect and its chemical reactivity, which may be linked to adverse drug reactions. [, , , , , ]
Furosemide acyl glucuronide is a significant metabolite of furosemide, a loop diuretic widely used in clinical settings to manage conditions such as hypertension and edema. This compound is formed through the process of acyl glucuronidation, wherein furosemide undergoes conjugation with glucuronic acid. The resulting metabolite, furosemide acyl glucuronide, plays a crucial role in the pharmacokinetics and pharmacodynamics of furosemide, influencing its efficacy and safety profile.
Furosemide is primarily synthesized for medical use, and its metabolic pathway includes the formation of various glucuronides. In humans, furosemide is metabolized predominantly by liver microsomes, which facilitate the conjugation of the drug with glucuronic acid via UDP-glucuronosyltransferases. The specific acyl glucuronide formed from furosemide is known as 1-O-acyl glucuronide .
The synthesis of furosemide acyl glucuronide can be achieved through in vitro methods using liver microsomes. The process involves incubating furosemide with UDP-glucuronic acid in the presence of liver microsomal enzymes that catalyze the transfer of glucuronic acid to furosemide.
Furosemide acyl glucuronide features a structure where a glucuronic acid moiety is linked to the furosemide molecule through an ester bond. The specific linkage at the 1-O position characterizes it as a 1-O-acyl glucuronide.
Furosemide acyl glucuronide undergoes various chemical reactions, including hydrolysis and rearrangement under different pH conditions.
The mechanism by which furosemide exerts its diuretic effect involves inhibition of sodium-potassium-chloride cotransporters in the renal tubules. Furosemide acyl glucuronide influences this action by modulating the pharmacokinetics of furosemide itself.
Furosemide acyl glucuronide serves several important roles in pharmacology:
Furosemide acyl-β-D-glucuronide (FG) is formed by the covalent linkage between the carboxyl group of furosemide and the anomeric carbon (C1) of β-D-glucuronic acid, resulting in a labile β-configured ester bond (CAS 72967-59-0; Molecular Formula: C₁₈H₁₉ClN₂O₁₁S; Molecular Weight: 506.87 g/mol) [1] [4] [7]. This 1-β-O-acyl linkage is intrinsically unstable in aqueous solutions and undergoes pH-dependent intramolecular rearrangement via acyl migration. In this process, the furosemide moiety migrates sequentially to the 2-, 3-, and 4-hydroxyl positions of the glucuronic acid ring, forming positional isomers (α/β anomers) while retaining the molecular weight [2] [6]. The ring-opened aldehyde form, generated upon ring cleavage of the migrated isomers, facilitates further reactions like covalent adduction with biomolecules (glycation) [6].
Table 1: Characteristics of Furosemide Acyl Glucuronide Isomers
Isomer Type | Structural Feature | β-Glucuronidase Sensitivity | Detection Method |
---|---|---|---|
1-β-O-Acyl (Native) | Furosemide linked to C1 of glucuronic acid | Sensitive | HPLC, LC-MS |
2-O-Acyl | Migrated ester at C2 position | Resistant | LC-MS/MS |
3-O-Acyl | Migrated ester at C3 position | Resistant | LC-MS/MS |
4-O-Acyl | Migrated ester at C4 position | Resistant | LC-MS/MS |
Ring-Opened Aldehyde | Linear form with reactive aldehyde group | Resistant | NMR, Trapping assays |
FG biosynthesis is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT1A9, using uridine diphosphoglucuronic acid (UDPGA) as a cofactor. Human liver microsomes (HLM), kidney cortical microsomes (HKCM), and kidney medullary microsomes (HKMM) all demonstrate significant FG-forming activity, with comparable intrinsic clearance (Vmax/Km) values across tissues [3] [8]. Kinetic studies in rat liver microsomes reveal an apparent Km for furosemide of 0.22 mM and for UDPGA of 1.76 mM, with substrate inhibition occurring at furosemide concentrations >1.5 mM [9]. The ontogeny of this pathway varies, reaching only 26% of adult activity at 18 days gestation in rats but exceeding adult activity (250%) by postnatal day 22. FG formation is inducible: phenobarbital (PB), 3-methylcholanthrene (3-MC), and pregnenolone-16α-carbonitrile (PCN) increase UGT activity towards furosemide by 208%, 282%, and 342%, respectively [9].
Table 2: Enzymatic Characteristics of Furosemide Glucuronidation
Enzyme Source | Key UGT Isoforms | Apparent Km (Furosemide) | Vmax | Inducers |
---|---|---|---|---|
Human Liver Microsomes | UGT1A1, UGT1A9 | 0.22 mM (rat) | Tissue-dependent | PB, 3-MC, PCN |
Human Kidney Cortex | UGT1A9, UGT2B7 | Not specified | Tissue-dependent | Limited data |
Recombinant UGT1A9 | UGT1A9 | Lower than UGT1A1 | Higher than UGT1A1 | N/A |
FG stability is critically dependent on pH, temperature, and buffer composition. The native 1-β-O-acyl conjugate undergoes first-order degradation at pH >6.0 and 37°C, with degradation rates accelerating under alkaline conditions [2] [4]. Below pH 6.0, hydrolysis to furosemide predominates. Between pH 6.0 and 8.5, acyl migration becomes the primary degradation pathway, leading to β-glucuronidase-resistant isomers. Above pH 8.5, hydrolysis dominates again [2]. The half-life (t½) of FG is approximately 1-2 hours at pH 7.4 and 37°C, necessitating careful sample handling (acidification to pH ~5.0, light protection, cold storage) in bioanalytical studies [2] [8]. The rearrangement involves nucleophilic attack by the adjacent hydroxyl group on the ester carbonyl, forming a transient ortho-ester intermediate that collapses to the 2-O-acyl isomer. Subsequent migrations proceed similarly. The ring-opened aldehyde form of migrated isomers can react with protein nucleophiles (e.g., lysine residues) via Schiff base formation, potentially leading to covalent adducts [2] [6].
Table 3: Stability Parameters of Furosemide Acyl Glucuronide
pH | Primary Degradation Pathway | Approximate Half-life (37°C) | Major Products |
---|---|---|---|
<6.0 | Hydrolysis to furosemide | Hours to days | Furosemide |
6.0–8.5 | Acyl migration (isomerization) | 0.5 - 4 hours | 2-, 3-, 4-O-Acyl isomers |
>8.5 | Hydrolysis to furosemide | Minutes | Furosemide, ring-opened aldehydes |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for identifying FG and its isomers. Under negative ionization, FG yields a prominent deprotonated molecular ion [M-H]⁻ at m/z 505. Fragmentation of this precursor ion (MS/MS or MSⁿ) generates characteristic product ions: m/z 329 (aglycone furosemide fragment after loss of glucuronic acid, C₆H₈O₆), m/z 285 (furosemide fragment after loss of CO₂ from m/z 329), m/z 205 (cleavage of the sulfonamide group), and m/z 175 (deprotonated glucuronic acid) [2] [7] [8]. A key diagnostic ion for the 1-β-O-acyl linkage is observed at m/z 221, attributed to a glucuronic acid-derived fragment specific to the 1-O-acyl ester configuration; this ion is absent in spectra of migrated isomers [2]. High-resolution mass spectrometry (HRMS) confirms the elemental composition, with an accurate mass of [M-H]⁻ at m/z 505.0398 (calculated for C₁₈H₁₉ClN₂O₁₁S⁻) [7] [8]. Chromatographic separation (e.g., reversed-phase HPLC) resolves the native FG (typically ~3.3 min) from its isomeric rearrangement products and furosemide, enabling specific quantification [3] [8].
Table 4: Characteristic Mass Spectrometric Fragments of Furosemide Acyl Glucuronide
Ion (m/z) | Ion Type | Proposed Assignment | Diagnostic Utility |
---|---|---|---|
505 | [M-H]⁻ | Deprotonated molecular ion | Confirmation of molecular weight |
329 | Product ion | [Furosemide - H]⁻ (aglycone) | Confirms glucuronide nature |
285 | Product ion | [Furosemide - CO₂ - H]⁻ | Furosemide-specific fragment |
221 | Product ion | Glucuronic acid-derived fragment | Specific for 1-β-O-acyl linkage |
205 | Product ion | Furosemide sulfonamide-containing fragment | Furosemide-specific |
175 | Product ion | [Glucuronic acid - H]⁻ | Confirms glucuronide moiety |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7